molecular formula C31H48O2 B13806808 trans,trans-4'-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate CAS No. 86603-66-9

trans,trans-4'-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate

Cat. No.: B13806808
CAS No.: 86603-66-9
M. Wt: 452.7 g/mol
InChI Key: DHCXQHKQRVGHAQ-UHFFFAOYSA-N
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Description

trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate: is a complex organic compound known for its unique structural properties It is characterized by the presence of bicyclohexyl and cyclohexyl groups, which contribute to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the bicyclohexyl and cyclohexyl precursors, followed by their coupling to form the final product. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents such as toluene and dichloromethane. The reaction conditions often require controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as automated synthesis and real-time monitoring can enhance efficiency and consistency. Safety measures are crucial to handle the reactive intermediates and hazardous reagents involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, with specific temperatures, pressures, and pH levels to optimize the reaction rates and yields. Catalysts such as palladium or platinum may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural properties make it useful in studying membrane dynamics and protein-lipid interactions.

    Industry: It is used in the production of advanced materials, such as liquid crystals and polymers, due to its stability and reactivity.

Mechanism of Action

The mechanism by which trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzoate exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s unique structure allows it to modulate biological pathways and influence cellular processes. For example, it may bind to specific receptors and alter their activity, leading to changes in signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl
  • 3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
  • trans,trans-4-(3,4-Difluorophenyl)-4’-propylbicyclohexyl

Uniqueness

Compared to similar compounds, trans,trans-4’-Propylbicyclohexyl-4-yl 4-(trans-4-propylcyclohexyl)-benzo

Properties

CAS No.

86603-66-9

Molecular Formula

C31H48O2

Molecular Weight

452.7 g/mol

IUPAC Name

[4-(4-propylcyclohexyl)cyclohexyl] 4-(4-propylcyclohexyl)benzoate

InChI

InChI=1S/C31H48O2/c1-3-5-23-7-11-25(12-8-23)27-15-17-29(18-16-27)31(32)33-30-21-19-28(20-22-30)26-13-9-24(6-4-2)10-14-26/h15-18,23-26,28,30H,3-14,19-22H2,1-2H3

InChI Key

DHCXQHKQRVGHAQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)OC(=O)C3=CC=C(C=C3)C4CCC(CC4)CCC

Origin of Product

United States

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